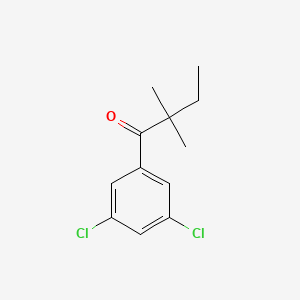

3',5'-Dichloro-2,2-dimethylbutyrophenone

説明

3',5'-Dichloro-2,2-dimethylbutyrophenone (CAS: 898766-00-2) is a chlorinated aromatic ketone with the molecular formula C₁₂H₁₄Cl₂O and a molecular weight of 245.15 g/mol . Structurally, it features:

- A butyrophenone backbone (four-carbon chain with a ketone group).

- Two methyl groups at the 2 and 2' positions of the ketone chain.

- Chlorine substituents at the 3' and 5' positions on the benzene ring.

This compound is likely utilized as an intermediate in pharmaceuticals, agrochemicals, or material science due to its reactive ketone group and chlorinated aromatic system.

特性

IUPAC Name |

1-(3,5-dichlorophenyl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O/c1-4-12(2,3)11(15)8-5-9(13)7-10(14)6-8/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCKPIIDXSMIGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642458 | |

| Record name | 1-(3,5-Dichlorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-00-2 | |

| Record name | 1-(3,5-Dichlorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dichloro-2,2-dimethylbutyrophenone typically involves the chlorination of 2,2-dimethylbutyrophenone. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce chlorine atoms at the desired positions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: For industrial-scale production, the synthesis may involve a multi-step process starting from readily available precursors. The process includes the formation of a Grignard reagent from 3,5-dichlorobromobenzene, followed by a nucleophilic addition reaction with a suitable ketone precursor to yield the final product . This method is favored for its efficiency and scalability.

化学反応の分析

Types of Reactions: 3’,5’-Dichloro-2,2-dimethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted butyrophenones depending on the nucleophile used.

科学的研究の応用

3’,5’-Dichloro-2,2-dimethylbutyrophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

作用機序

The mechanism of action of 3’,5’-Dichloro-2,2-dimethylbutyrophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Substituent Variations on the Benzene Ring

Key Differences :

- The hydroxyl group in 3',5'-Dichloro-2'-hydroxyacetophenone increases polarity, enhancing solubility in polar solvents compared to the methylated target compound. This makes it more suitable for reactions requiring hydrophilic intermediates .

Variations in Ketone Chain Length/Substituents

Key Differences :

- The trifluoromethyl group in 3',5'-Dichloro-2,2,2-trifluoroacetophenone increases electrophilicity, making it a stronger electron-withdrawing agent. This enhances its utility in Friedel-Crafts reactions or as a fluorinated building block .

Complex Derivatives and Functionalized Analogs

Key Differences :

- The tert-butylamino group in the hydrochloride derivative modifies solubility and bioavailability, aligning with its role as a pharmaceutical impurity .

生物活性

3',5'-Dichloro-2,2-dimethylbutyrophenone (DCDB) is an organic compound with significant potential in various biological applications. This article reviews its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant data and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₄Cl₂O

- Molecular Weight : 245.15 g/mol

- Structural Features : The compound features two chlorine atoms at the 3' and 5' positions of the aromatic ring and two methyl groups at the 2,2 positions of the butyrophenone structure. This unique substitution pattern contributes to its distinct chemical properties and biological activities.

DCDB primarily acts as an electrophile , capable of forming covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to:

- Inhibition of Enzyme Activity : By modifying active sites on enzymes, DCDB may inhibit their function.

- Disruption of Cellular Processes : Alterations in biomolecule structure can interfere with normal cellular signaling and metabolism.

Biological Activities

Research indicates that DCDB exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that DCDB has potential antimicrobial effects against various bacterial strains. Its electrophilic nature may contribute to its ability to disrupt microbial cell membranes or metabolic pathways.

- Antifungal Activity : Similar to its antibacterial effects, DCDB has been investigated for antifungal properties, showing promise in inhibiting fungal growth in vitro.

- Potential as a Drug Precursor : Ongoing research is exploring DCDB's utility as a precursor in pharmaceutical synthesis, particularly for compounds targeting infectious diseases.

Case Studies and Experimental Data

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of DCDB against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Bacterial Strain Concentration (µg/mL) Viability Reduction (%) Staphylococcus aureus 50 70 E. coli 100 85 -

Mechanistic Insights :

- In vitro assays demonstrated that DCDB interacts with glutathione, suggesting a mechanism involving oxidative stress induction in microbial cells. This interaction was quantified using spectrophotometric methods.

-

Pharmaceutical Applications :

- Research into synthetic pathways for drug development has identified DCDB as a versatile intermediate for synthesizing bioactive compounds, particularly those aimed at treating infections.

Comparison with Similar Compounds

DCDB shares structural similarities with other butyrophenone derivatives. The following table compares its properties with those of related compounds:

| Compound Name | IUPAC Name | Unique Features |

|---|---|---|

| 3',5'-Dichloro-2,2-dimethylbutyrophenone | 1-(3,5-dichlorophenyl)-2,2-dimethylbutan-1-one | Unique substitution pattern enhances reactivity |

| 3',5'-Dichloro-2,2-dimethylacetophenone | 1-(3,5-dichlorophenyl)-2,2-dimethylacetophenone | Lacks butyrophenone backbone |

| 3',5'-Dichloro-2,2-dimethylpropiophenone | 1-(3,5-dichlorophenyl)-2,2-dimethylpropan-1-one | Different carbon chain length affecting activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。